Cas no 2228111-74-6 (2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid)

2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid
- EN300-1811673
- 2228111-74-6
-
- インチ: 1S/C12H14N2O3/c1-14-5-4-7-2-3-8(6-9(7)14)11(15)10(13)12(16)17/h2-6,10-11,15H,13H2,1H3,(H,16,17)
- InChIKey: YITQKRJAFFYKMP-UHFFFAOYSA-N
- ほほえんだ: OC(C(C(=O)O)N)C1C=CC2C=CN(C)C=2C=1
計算された属性
- せいみつぶんしりょう: 234.10044231g/mol
- どういたいしつりょう: 234.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.4
- トポロジー分子極性表面積: 88.5Ų
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1811673-0.25g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid |
2228111-74-6 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1811673-2.5g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid |
2228111-74-6 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1811673-5.0g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid |
2228111-74-6 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1811673-0.5g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid |
2228111-74-6 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1811673-10g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid |
2228111-74-6 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1811673-0.05g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid |
2228111-74-6 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1811673-1.0g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid |
2228111-74-6 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1811673-10.0g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid |
2228111-74-6 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1811673-0.1g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid |
2228111-74-6 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1811673-1g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid |
2228111-74-6 | 1g |
$1172.0 | 2023-09-19 |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acidに関する追加情報
Introduction to 2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid (CAS No. 2228111-74-6)
2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 2228111-74-6, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique molecular framework and potential biological activities. This compound belongs to a class of molecules that incorporate both amino and hydroxyl functional groups, alongside an indole moiety, which is known for its presence in various bioactive natural products and pharmaceutical agents.
The molecular structure of 2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid features a propanoic acid backbone substituted with an indole ring at the third carbon position, further modified by a methyl group. This particular arrangement of functional groups suggests potential roles in enzyme inhibition, receptor binding, or as a precursor in the synthesis of more complex pharmacophores. The presence of the indole ring, a well-documented scaffold in medicinal chemistry, underscores the compound's relevance in drug discovery efforts.
In recent years, there has been growing interest in indole derivatives due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of 2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid may confer unique interactions with biological targets, making it a promising candidate for further investigation. Studies have begun to explore its potential as an intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological and metabolic disorders.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, indole-based compounds have been extensively studied for their role in modulating neurotransmitter systems, which has implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The amino and hydroxyl groups in 2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid also suggest potential for participation in hydrogen bonding interactions, a key feature in drug-receptor binding affinity.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid for their binding affinity to specific protein targets. Molecular docking studies have indicated that this compound may interact with enzymes involved in metabolic pathways relevant to inflammation and oxidative stress. These findings align with current research trends aimed at identifying small molecules that can modulate these pathways pharmacologically.
The synthesis of 2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yl)propanoic acid presents both challenges and opportunities for synthetic chemists. The integration of the indole ring with the propanoic acid backbone requires careful consideration of reaction conditions to ensure high yield and purity. Advances in catalytic methods have made it possible to construct such complex molecules more efficiently, reducing the time and resources needed for their preparation.
In addition to its potential as a lead compound in drug discovery, 2-amino-3-hydroxy-3-(1-methyl-1H-indol-6-yll)propanoic acid may serve as a valuable tool for studying enzyme mechanisms and substrate recognition. Its unique structural features make it an ideal candidate for X-ray crystallography experiments aimed at elucidating enzyme-substrate interactions at an atomic level. Such structural insights could accelerate the development of more targeted therapies based on similar molecular scaffolds.
The pharmaceutical industry has increasingly recognized the importance of diversifying chemical libraries to identify new therapeutic candidates. 2-amino--hydroxy--(l-methyl-lH-indol--6--yI)propanoic acid, with its intricate structure and potential biological activities, fits well within this strategy. Its incorporation into high-throughput screening (HTS) campaigns could uncover novel drug targets or enhance existing ones through structure-based drug design approaches.
As research continues to uncover new biological functions associated with indole derivatives, compounds like 2-amino--hydroxy--(l-methyl-lH-indol--6--yI)propanoic acid are likely to play a pivotal role in next-generation drug development. The combination of computational modeling, synthetic chemistry innovations, and biochemical assays will be essential in fully realizing the therapeutic potential of this class of molecules.
The future direction of research on 2-amino--hydroxy--(l-methyl-lH-indol--6--yI)propanoic acid may include exploring its role in epigenetic modulation, where indole derivatives have shown promise in altering gene expression patterns relevant to diseases such as cancer and autoimmune disorders. Additionally, investigating its interactions with membrane-bound receptors could open new avenues for treating cardiovascular diseases and other conditions influenced by receptor signaling.
In conclusion, 2-amino--hydroxy--(l-methyl-lH-indol--6-yI)propanoic acid (CAS No. 2228111 - 74 - 6) represents a fascinating compound with significant untapped potential in pharmaceutical research . Its unique structural features , combined with emerging evidence of its biological activity , make it a compelling subject for further investigation . As scientific methodologies continue to evolve , compounds like this are poised to contribute substantially to advancements across multiple therapeutic domains .
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